molecular formula C27H37N3O2 B12452154 [4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(4-ethoxybenzyl)piperidin-4-yl]methanone

[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(4-ethoxybenzyl)piperidin-4-yl]methanone

Cat. No.: B12452154
M. Wt: 435.6 g/mol
InChI Key: RMMQDNOITGEYJK-UHFFFAOYSA-N
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Description

[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(4-ethoxybenzyl)piperidin-4-yl]methanone is a complex organic compound with a molecular formula of C27H37N3O2. This compound is characterized by the presence of piperazine and piperidine rings, which are commonly found in various pharmacologically active molecules. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(4-ethoxybenzyl)piperidin-4-yl]methanone typically involves multiple steps, starting with the preparation of the piperazine and piperidine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

  • Step 1: Synthesis of Piperazine Intermediate

      Reagents: 2,3-Dimethylphenylamine, piperazine

      Conditions: Reflux in an organic solvent such as ethanol or methanol

      Product: 4-(2,3-Dimethylphenyl)piperazine

  • Step 2: Synthesis of Piperidine Intermediate

      Reagents: 4-Ethoxybenzyl chloride, piperidine

      Conditions: Stirring at room temperature in the presence of a base such as sodium hydroxide

      Product: 1-(4-Ethoxybenzyl)piperidine

  • Step 3: Coupling Reaction

      Reagents: 4-(2,3-Dimethylphenyl)piperazine, 1-(4-Ethoxybenzyl)piperidine, methanone

      Conditions: Heating under reflux in an organic solvent with a catalyst such as palladium on carbon

      Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

      Reagents: Potassium permanganate, hydrogen peroxide

      Conditions: Aqueous or organic solvent, controlled temperature

      Products: Oxidized derivatives of the compound

  • Reduction:

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Organic solvent, low temperature

      Products: Reduced derivatives of the compound

  • Substitution:

      Reagents: Halogenating agents, nucleophiles

      Conditions: Organic solvent, room temperature or elevated temperature

      Products: Substituted derivatives of the compound

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

    Catalysts: Palladium on carbon, platinum oxide

Scientific Research Applications

Chemistry

In chemistry, [4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(4-ethoxybenzyl)piperidin-4-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological targets. Its piperazine and piperidine rings are known to interact with various receptors and enzymes, making it a valuable tool for studying biochemical pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its structure suggests it may have activity against certain diseases, and it is often used in drug discovery and development programs.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of [4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(4-ethoxybenzyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine and piperidine rings in its structure allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [4-(2,3-Dimethylphenyl)piperazin-1-yl]-[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone
  • 1-(4-Aminophenyl)-4-methylpiperazine
  • 5-[(Piperazin-1-yl)-3-oxo-propyl]-imidazolidine-2,4-dione

Uniqueness

Compared to similar compounds, [4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(4-ethoxybenzyl)piperidin-4-yl]methanone stands out due to its unique combination of piperazine and piperidine rings, as well as the presence of the ethoxybenzyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H37N3O2

Molecular Weight

435.6 g/mol

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]methanone

InChI

InChI=1S/C27H37N3O2/c1-4-32-25-10-8-23(9-11-25)20-28-14-12-24(13-15-28)27(31)30-18-16-29(17-19-30)26-7-5-6-21(2)22(26)3/h5-11,24H,4,12-20H2,1-3H3

InChI Key

RMMQDNOITGEYJK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC(=C4C)C

Origin of Product

United States

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